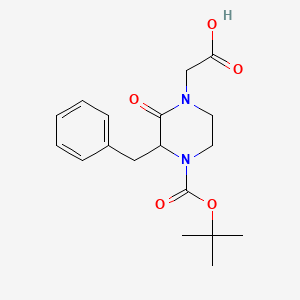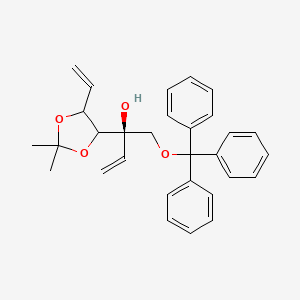
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol typically involves multiple steps, including the formation of the dioxolane ring, the introduction of the ethenyl group, and the attachment of the trityloxy group. Common reagents used in these steps include ethylene glycol, acetone, and trityl chloride. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol involves its interaction with specific molecular targets. For example, the ethenyl group may participate in binding to enzymes or receptors, while the dioxolane ring and trityloxy group contribute to the overall stability and solubility of the compound. The pathways involved in its action depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol include other dioxolane derivatives and trityloxy-substituted compounds. Examples include:
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-methoxybut-3-en-2-ol
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-ethoxybut-3-en-2-ol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C30H32O4 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26?,27?,29-/m1/s1 |
Clé InChI |
WMTZPCWRLXZVGY-VMJMFXBVSA-N |
SMILES isomérique |
CC1(OC(C(O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
SMILES canonique |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
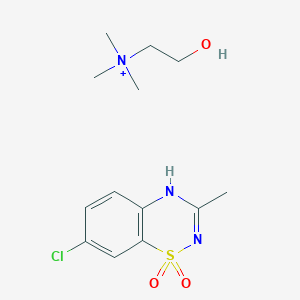
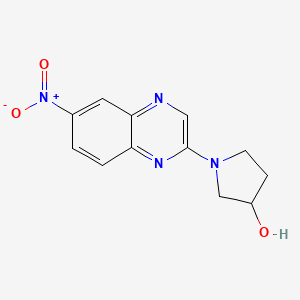
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
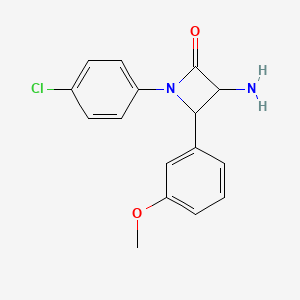
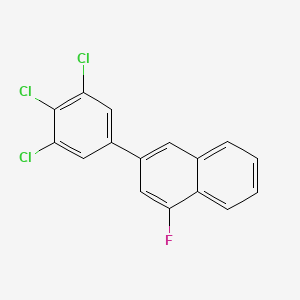
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)

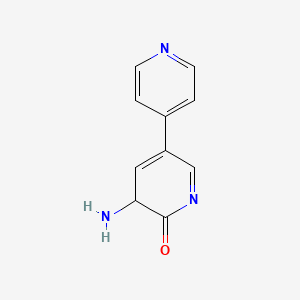
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
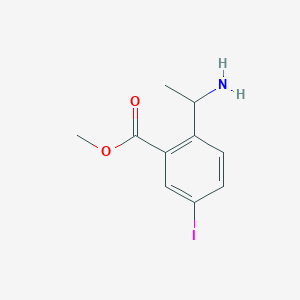

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
